1,3-Dibromo-2-chlorobenzene

Catalog No.
S733589
CAS No.
19230-27-4
M.F
C6H3Br2Cl
M. Wt
270.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-2-chlorobenzene

CAS Number

19230-27-4

Product Name

1,3-Dibromo-2-chlorobenzene

IUPAC Name

1,3-dibromo-2-chlorobenzene

Molecular Formula

C6H3Br2Cl

Molecular Weight

270.35 g/mol

InChI

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

IRPWVEBIMPXCAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Cl)Br

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Br

The exact mass of the compound 1,3-Dibromo-2-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dibromo-2-chlorobenzene (CAS: 19230-27-4) is a highly specialized polyhalogenated aromatic building block characterized by its 1,3-dibromo-2-chloro substitution pattern. In industrial and advanced laboratory settings, its primary value lies in its orthogonal reactivity profile; the carbon-bromine bonds undergo oxidative addition with transition metal catalysts significantly faster than the central carbon-chlorine bond. This chemoselectivity makes it a premium precursor for the symmetric di-functionalization of the 1,3-positions, leaving the 2-chloro site intact for subsequent late-stage modifications, such as halogen-metal exchange or borylation [1]. Consequently, it is a critical raw material for the synthesis of complex multiple-resonance thermally activated delayed fluorescence (MR-TADF) OLED emitters and sterically defined active pharmaceutical ingredients (APIs).

Attempting to substitute 1,3-Dibromo-2-chlorobenzene with closer analogs like 1,3-dibromobenzene or 1,2,3-tribromobenzene routinely results in synthetic failure or severe yield penalties. 1,2,3-Tribromobenzene lacks orthogonal halogen reactivity, leading to uncontrollable statistical mixtures of mono-, di-, and tri-coupled products during palladium-catalyzed cross-coupling, which drastically complicates purification and reduces isolated yields . Conversely, while 1,3-dibromobenzene offers symmetric coupling, it lacks the central chlorine atom. In the synthesis of advanced MR-TADF materials, this missing central halogen prevents essential late-stage borylation reactions, resulting in a 0% yield of the final polycyclic target[1]. Therefore, procurement must strictly specify 1,3-dibromo-2-chlorobenzene when a central functional handle or specific steric bulk is required.

Essential Halogen-Exchange Handle for MR-TADF Emitter Borylation

The synthesis of advanced multiple-resonance thermally activated delayed fluorescence (MR-TADF) materials, such as B3N2-doped polycyclic aromatic hydrocarbons, strictly requires a central chlorine atom for late-stage borylation. Studies demonstrate that while 1,3-dibromobenzene can form a Cl-free intermediate, it completely fails to undergo the subsequent borylation step. 1,3-Dibromo-2-chlorobenzene, however, successfully undergoes Cl/B exchange or directs regioselective one-shot borylation, enabling the isolation of the final ultra-narrowband green emitters[1].

Evidence DimensionSuccess rate of late-stage borylation in B3N2-PAH synthesis
Target Compound DataEnables successful Cl/B exchange and borylation
Comparator Or Baseline1,3-Dibromobenzene (0% yield in subsequent borylation step)
Quantified DifferenceAbsolute requirement of the 2-chloro substituent for reaction progression
ConditionsBorylation using BX3/i-Pr2NEt or n-BuLi/BX3/i-Pr2NEt

For OLED material procurement, substituting with the cheaper 1,3-dibromobenzene will result in complete synthetic failure during the critical borylation stage.

Chemoselective Di-functionalization via Orthogonal Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the differential reactivity between C-Br and C-Cl bonds enables precise di-functionalization. 1,3-Dibromo-2-chlorobenzene undergoes selective oxidative addition at the 1,3-bromo positions, preserving the 2-chloro handle for subsequent modification. In contrast, symmetric trihalobenzenes like 1,2,3-tribromobenzene lack this orthogonal reactivity, resulting in statistical mixtures of mono-, di-, and tri-coupled products that severely reduce isolated yield and complicate downstream purification .

Evidence DimensionChemoselectivity in Pd-catalyzed cross-coupling
Target Compound DataHigh selective di-coupling at 1,3-positions (C-Cl bond remains intact)
Comparator Or Baseline1,2,3-Tribromobenzene (yields statistical mixtures of over-coupled products)
Quantified DifferenceElimination of tri-coupled byproducts and simplified purification
ConditionsStandard Pd(0) cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig)

Buyers synthesizing complex symmetric ligands or active pharmaceutical ingredients must prioritize this compound to avoid the severe yield penalties and purification bottlenecks associated with non-orthogonal trihalobenzenes.

Structural Necessity for High-Affinity m-Terphenyl Cores

In the development of C2-symmetrical terphenyl derivatives as PD-1/PD-L1 protein-protein interaction inhibitors, the central aromatic ring's substitution pattern dictates binding affinity. 1,3-Dibromo-2-chlorobenzene is uniquely suited to construct the 2-chloro-m-terphenyl core via sequential Suzuki cross-couplings. This specific chlorinated core geometry yields optimized inhibitors with IC50 values as low as 0.82 nM in HTRF assays. Utilizing standard dibromotoluenes or 1,3-dibromobenzene alters the central steric bulk and electronic profile, failing to replicate the optimal binding conformation [1].

Evidence DimensionAccess to 2-chloro-m-terphenyl inhibitor cores
Target Compound DataYields target inhibitors with sub-nanomolar potency (IC50 = 0.82 nM)
Comparator Or Baseline1,3-Dibromobenzene / Dibromotoluenes (alters central ring sterics/electronics)
Quantified DifferenceExclusive access to the highly potent 2-chloro substituted m-terphenyl geometry
ConditionsSequential Suzuki cross-coupling followed by HTRF assay evaluation

Medicinal chemistry teams must procure this exact halogenated building block to access the specific steric and electronic environment required for sub-nanomolar PD-1/PD-L1 inhibition.

Synthesis of MR-TADF OLED Emitters

Serves as a core building block for DABNA-type and extended B/N-doped polycyclic aromatic hydrocarbons, where the 2-chloro position acts as a critical directing or exchange group for late-stage borylation [1].

Development of Small-Molecule PD-1/PD-L1 Inhibitors

Functions as an essential precursor for constructing C2-symmetrical 2-chloro-m-terphenyl scaffolds, providing the necessary steric bulk for high-affinity protein-protein interaction disruption [2].

Design of Sterically Hindered Symmetric Ligands

Utilized to synthesize symmetric bidentate or pincer ligands where the central chlorine atom provides crucial steric hindrance or electronic tuning, which cannot be achieved with unsubstituted 1,3-dibromobenzene [3].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,3-Dibromo-2-chlorobenzene

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